molecular formula C25H24N4O4S2 B2916391 N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 443349-04-0

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2916391
CAS No.: 443349-04-0
M. Wt: 508.61
InChI Key: CQSPTJFHRTYWHS-UHFFFAOYSA-N
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Description

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a sulfamoylphenyl group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amides or isocyanates under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group:

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with the sulfamoylphenyl derivative under suitable conditions, such as using a base like triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects.

    Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is unique due to its combination of a quinazolinone core and a sulfamoylphenyl group, which imparts both biological activity and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c26-35(32,33)20-12-10-18(11-13-20)14-15-29-24(31)21-8-4-5-9-22(21)28-25(29)34-17-23(30)27-16-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,30)(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSPTJFHRTYWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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